molecular formula C12H9ClN4 B12914130 3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-98-3

3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12914130
CAS No.: 62051-98-3
M. Wt: 244.68 g/mol
InChI Key: WRGCCUVBVRPWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a triazolopyridine core, a privileged scaffold known for its wide range of pharmacological activities. Compounds based on the triazolopyridine structure have been extensively studied for their potential as antibacterial , antifungal , anticancer , anti-inflammatory , and antidepressant agents . The triazolopyridine core is a key building block in several synthetic pharmacophores, including established drugs like Filgotinib, Dapiprazole, and Trazodone . In particular, the [1,2,3]triazolo[4,5-b]pyridine regioisomer is a valuable precursor in nucleoside analogue synthesis, where halotriazolopyridines undergo nucleophilic displacement (SNAr) with amines, alkoxides, and thiolates to create diverse libraries for biological screening . The structural motif is also investigated in supramolecular chemistry, as triazolopyridines can act as bidentate ligands, forming complexes with metal ions like iron(II) that exhibit interesting properties such as spin-crossover behavior, which is relevant for developing new materials and molecular sensors . The planar structure of related triazolopyridazine analogues, confirmed by X-ray crystallography, suggests strong conjugation within the π-system, which can influence both the compound's binding interactions and its optical properties . This reagent is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62051-98-3

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

3-(3-chloro-2-methylphenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C12H9ClN4/c1-8-9(13)4-2-6-11(8)17-12-10(15-16-17)5-3-7-14-12/h2-7H,1H3

InChI Key

WRGCCUVBVRPWQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-2-methylbenzylamine with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the triazolopyridine ring significantly influence lipophilicity, solubility, and bioavailability. Key comparisons include:

Compound Substituent(s) logP (Predicted) PSA (Ų) Molecular Weight Key References
Target Compound 3-Chloro-2-methylphenyl ~2.8* ~62.1 273.7 Inferred
3-(4-Methoxy-phenyl)-3H-triazolo[4,5-b]pyridine 4-Methoxyphenyl ~2.1 62.1 255.3
3-(3-Trifluoromethoxy-phenyl)-3H-triazolo[4,5-b]pyridine 3-Trifluoromethoxyphenyl ~3.5 62.1 305.2
3-(1-Benzylpiperidin-4-yl)-3H-triazolo[4,5-b]pyridine Benzylpiperidinyl ~3.0 62.1 319.4

*Estimated based on chloro and methyl contributions. The chloro group enhances lipophilicity compared to methoxy, while trifluoromethoxy further increases logP. Polar surface area (PSA) remains consistent due to the triazolopyridine core .

Kinase Inhibition

  • c-Met Modulation : Compounds like 3,5-disubstituted triazolopyridines () show c-Met inhibition, critical in cancer therapy. The target compound’s chloro-methyl group may enhance binding to hydrophobic kinase pockets .
  • PIM-1 Inhibition : Analog 4-(Fluoro-benzyl)-[3-(4-methoxy-phenyl)-3H-triazolo[4,5-b]pyridin-5-yl]-amine (IC₅₀ = 42 nM) suggests substituent flexibility for optimizing potency .

Metabolic and Microbiome Interactions

Anticancer and Antimicrobial Potential

  • Spiro-Indoline Derivatives : highlights triazolopyridine hybrids with spiro-piperidine moieties as kinase inhibitors, suggesting the target compound’s utility in similar frameworks .

Biological Activity

3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that combines a triazole ring with a pyridine structure. Its unique chemical composition, characterized by the presence of a chloro and a methyl group on the aromatic phenyl moiety, suggests potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H10ClN5. The compound's structure can be represented as follows:

Structure C12H10ClN5\text{Structure }\text{C}_{12}\text{H}_{10}\text{ClN}_{5}

Pharmacological Properties

Compounds containing triazole rings are known for diverse pharmacological properties. Specifically, this compound has been studied for its potential as an anti-cancer agent and its interaction with various biological targets.

  • Anticancer Activity : Initial studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting c-Met kinase activity, which is crucial in cancer progression.
  • Mechanism of Action : Molecular docking studies reveal that this compound interacts effectively with specific enzymes or receptors involved in disease processes. The binding affinity of this compound to c-Met kinase has been highlighted as a significant aspect of its mechanism of action.

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

  • Study on Cytotoxicity : A recent study evaluated various triazolo derivatives for their cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most effective compounds demonstrated IC50 values below 5 μM .
  • Inhibition of c-Met Kinase : In vitro assays indicated that certain derivatives exhibited significant inhibition of c-Met kinase with IC50 values comparable to established inhibitors like Foretinib .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes findings related to SAR:

Compound NameStructureBiological Activity
1-(4-Chlorophenyl)-1H-[1,2,3]triazoleStructureSimilar anticancer activity but lacks pyridine ring
6-Methyl-1H-pyrazolo[4,5-b]pyridineStructureDifferent biological profile due to pyrazole ring
5-(4-Methylphenyl)-1H-[1,2,4]triazoleStructureExplored for anti-inflammatory effects

These compounds highlight the unique substituents and fused ring system that may confer distinct biological activities.

Q & A

Q. What are the common synthetic routes for preparing triazolopyridine derivatives, and how are they optimized for 3-(3-chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine?

The synthesis of triazolopyridines typically involves diazotization of pyridine-diamine precursors followed by cyclization. For example:

  • Diazotization : Reacting pyridine-3,4-diamine with NaNO₂ in glacial acetic acid yields the triazolo[4,5-b]pyridine core .
  • Substitution : Introducing substituents (e.g., 3-chloro-2-methylphenyl) often uses triflate intermediates. For instance, triflic anhydride reacts with triazolopyridinone derivatives to form reactive triflates, which undergo nucleophilic substitution with aryl/alkyl amines or halides under mild heating (55–90°C) in solvents like dioxane or ethanol .
  • Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization is critical for isolating high-purity products .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the 3-chloro-2-methylphenyl group appear as distinct multiplets (δ 7.02–8.53 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (e.g., [M+H]⁺ peaks) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in regiochemistry and crystal packing, as demonstrated for related triazolopyridines .

Q. How is the compound screened for preliminary biological activity?

  • Anticancer assays : Test against panels of cancer cell lines (e.g., NCI-60) using MTT or sulforhodamine B assays. For example, triazolopyridines with electron-withdrawing substituents (e.g., CF₃) show selective inhibition of lung cancer (EKVX) and ovarian cancer (OVCAR-4) cells .
  • Toxicity profiling : Compare IC₅₀ values between tumor and non-tumor cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact kinase inhibition potency and selectivity?

  • Electron-withdrawing groups (Cl, CF₃) : Enhance binding to ATP pockets in kinases (e.g., c-Met, PIM-1) by increasing hydrophobic interactions. For example, 3-trifluoromethoxy-phenyl derivatives exhibit improved IC₅₀ values due to steric and electronic effects .
  • Steric hindrance : Bulky groups (e.g., 3-chloro-2-methylphenyl) may reduce activity if they clash with kinase backbones. This was observed in c-Met inhibitors, where smaller substituents outperformed bulky analogs .
  • Methodological optimization : Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict substituent effects before synthesis .

Q. How can contradictory data on substituent effects be resolved (e.g., conflicting reports on chloro vs. methyl groups)?

  • Case study : Chloro substituents at the 3-position improve solubility but may reduce membrane permeability. Methyl groups enhance lipophilicity but can sterically hinder target binding. Resolve contradictions by:
    • Conducting solubility-permeability assays (e.g., PAMPA) .
    • Performing crystallography of inhibitor-target complexes to visualize steric clashes .
  • Statistical analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity data .

Q. What strategies improve the pharmacokinetic profile of triazolopyridine-based inhibitors?

  • Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance oral bioavailability, as seen in P2X7 antagonists .
  • Metabolic stability : Replace labile groups (e.g., methyl with cyclopropyl) to reduce CYP450-mediated degradation. For example, fluorinated benzylamines in triazolopyridines showed prolonged half-lives in rat models .
  • Formulation : Use co-solvents (e.g., PEG-400) or nanoparticle encapsulation to address poor aqueous solubility .

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Optimize reaction conditions :
    • Temperature : Higher temps (90°C vs. 55°C) improve coupling efficiency in SNAr reactions but risk side products .
    • Catalysts : Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to attach aryl groups with >80% yields .
  • Workup : Replace column chromatography with pH-controlled extraction (e.g., NaHCO₃ washes) to minimize losses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.